molecular formula C6H9NO2 B589888 N-[(1E)-3-Oxo-1-buten-1-yl]acetamide CAS No. 150172-10-4

N-[(1E)-3-Oxo-1-buten-1-yl]acetamide

Cat. No.: B589888
CAS No.: 150172-10-4
M. Wt: 127.143
InChI Key: KYAPNTAECVGANR-ONEGZZNKSA-N
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Description

N-[(1E)-3-Oxo-1-buten-1-yl]acetamide is an α,β-unsaturated ketone-containing acetamide derivative characterized by a conjugated enone system (C=O and C=C groups) adjacent to the acetamide moiety. The 3-oxo-butenyl group likely enhances electrophilicity, making it a candidate for nucleophilic additions or cyclization reactions.

Properties

CAS No.

150172-10-4

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

N-[(E)-3-oxobut-1-enyl]acetamide

InChI

InChI=1S/C6H9NO2/c1-5(8)3-4-7-6(2)9/h3-4H,1-2H3,(H,7,9)/b4-3+

InChI Key

KYAPNTAECVGANR-ONEGZZNKSA-N

SMILES

CC(=O)C=CNC(=O)C

Synonyms

Acetamide, N-(3-oxo-1-butenyl)-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3-Oxo Substituents

  • N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide: These compounds share the 3-oxo-butanamide backbone but differ in their N-substituents (cyclohexyl vs. butyl). Both are synthesized via diketene-amine reactions, suggesting N-[(1E)-3-Oxo-1-buten-1-yl]acetamide could be prepared similarly .
  • N-(3-Oxo-1-phenyl-butan-2-yl)acetamide : This compound replaces the butenyl group with a phenyl-substituted butan-2-yl chain, introducing aromaticity. The phenyl group may enhance π-π stacking in crystal structures or modulate bioavailability compared to the aliphatic butenyl chain .

Substituted Aryl Acetamides

  • N-(Meta-Substituted Phenyl)-2,2,2-Trichloroacetamides: Electron-withdrawing substituents (e.g., -Cl, -NO₂) at the meta position significantly alter crystal packing and molecular geometry. For example, 3,5-dimethylphenyl substitution introduces two molecules per asymmetric unit, whereas 3-chlorophenyl derivatives adopt simpler lattices. This contrasts with this compound, where the enone system likely promotes planar conformations .
  • Benzothiazole-Containing Acetamides (e.g., EP3 348 550A1) : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate heterocyclic and fluorinated groups, enhancing lipophilicity and target affinity. The 3-oxo-butenyl group in the target compound may offer distinct electronic effects compared to these aryl-heterocyclic hybrids .

Heterocyclic and Pharmacologically Active Acetamides

  • Pyridazin-3(2H)-one Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, demonstrating receptor-specific activity. The pyridazinone ring provides rigidity, whereas the 3-oxo-butenyl group in the target compound may favor flexible interactions .
  • Anticancer Acetamides : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent activity against cancer cell lines (e.g., HCT-1, MCF-7). The sulfonylquinazoline moiety contributes to DNA intercalation, whereas the 3-oxo-butenyl group might engage in redox or alkylation pathways .

Antimicrobial and Anti-inflammatory Derivatives

  • Benzo[d]thiazole Sulfonamides: Compounds 47–50 (e.g., N-(3,5-difluorophenyl)acetamide) show gram-positive and antifungal activity. The difluorophenyl group enhances membrane penetration, contrasting with the polar enone system in this compound, which may limit bioavailability .
  • N-Phenylacetamide Sulphonamides : Analgesic derivatives like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) outperform paracetamol in activity. The sulfonamide group facilitates hydrogen bonding, whereas the 3-oxo-butenyl group could introduce electrophilic reactivity .

Data Tables

Key Research Findings

Synthetic Flexibility : The 3-oxo-butenyl group can be efficiently introduced via diketene-amine reactions, enabling scalable production .

Substituent Effects : Aromatic and heterocyclic substituents enhance pharmacological activity (e.g., FPR2 agonism, anticancer effects), while aliphatic chains improve synthetic yields .

Electrophilic Reactivity : The α,β-unsaturated ketone in this compound may underpin unique reactivity compared to saturated or aryl-substituted analogues .

Biological Potential: Structural parallels with antimicrobial and anticancer acetamides suggest untapped therapeutic applications warranting further study .

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